molecular formula C22H26ClNO4S B11589690 N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B11589690
M. Wt: 436.0 g/mol
InChI Key: MMVLCRIUIHOPNC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound. Its structure suggests it may have applications in various fields such as medicinal chemistry, materials science, or as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide likely involves multiple steps:

    Formation of the 4-chlorobenzyl group: This could be achieved through the chlorination of benzyl compounds.

    Attachment of the 3,5-dimethylphenoxy group: This step might involve etherification reactions.

    Incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This could be done through a sulfonation reaction.

    Final amide formation: This step would involve the reaction of the intermediate with a suitable amine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen group.

    Reduction: Reduction reactions could target the carbonyl group in the amide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Intermediate in Organic Synthesis: The compound could serve as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology and Medicine

    Pharmaceuticals: Possible applications in drug design and development, particularly if the compound exhibits biological activity.

    Biochemical Research: Use as a probe or reagent in studying biochemical pathways.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action would depend on the specific application. In a pharmaceutical context, it might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide would lie in its specific combination of functional groups, which could confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H26ClNO4S

Molecular Weight

436.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C22H26ClNO4S/c1-15-10-16(2)12-21(11-15)28-17(3)22(25)24(20-8-9-29(26,27)14-20)13-18-4-6-19(23)7-5-18/h4-7,10-12,17,20H,8-9,13-14H2,1-3H3

InChI Key

MMVLCRIUIHOPNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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